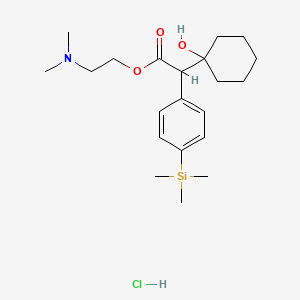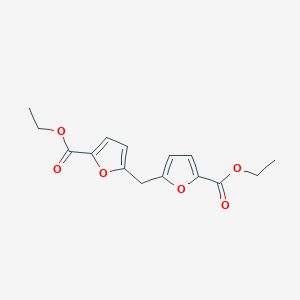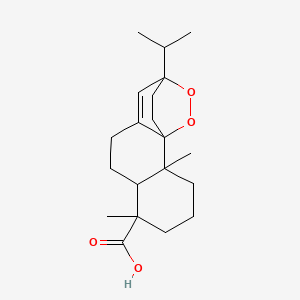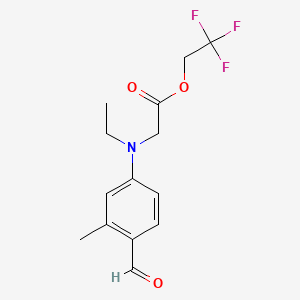
6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an indenoisoquinoline core with a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-arylbenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridylboronic acid or ester.
Oxidation and Functional Group Transformations: The final steps often involve oxidation reactions to introduce the dione functionality and other necessary functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death.
類似化合物との比較
Similar Compounds
6-(3-Pyridinyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione: This compound is unique due to its specific combination of an indenoisoquinoline core with a pyridine moiety.
Indenoisoquinolines: These compounds share the indenoisoquinoline core but may lack the pyridine moiety, resulting in different biological activities and properties.
Pyridine Derivatives: Compounds with a pyridine ring but without the indenoisoquinoline core, which may have different applications and mechanisms of action.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the structural features of both indenoisoquinolines and pyridine derivatives. This allows it to exhibit a broader range of biological activities and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
81721-83-7 |
|---|---|
分子式 |
C21H12N2O2 |
分子量 |
324.3 g/mol |
IUPAC名 |
6-pyridin-3-ylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C21H12N2O2/c24-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(25)23(19)13-6-5-11-22-12-13/h1-12H |
InChIキー |
CXCKDYOPDOUJTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


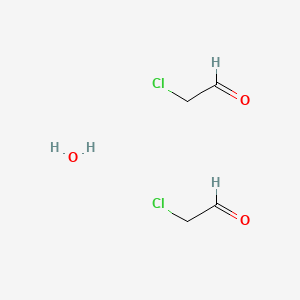
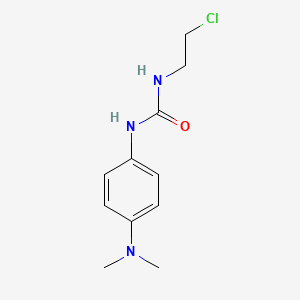
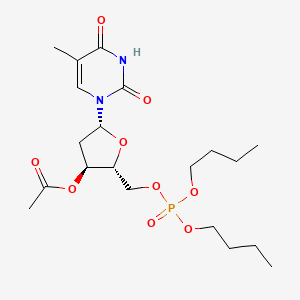
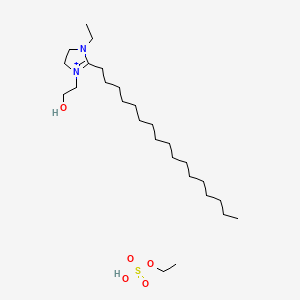
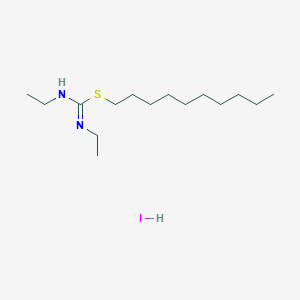

![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
